[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-
CAS No.: 214706-53-3
Cat. No.: VC16495327
Molecular Formula: C17H15ClF3N5
Molecular Weight: 381.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214706-53-3 |
|---|---|
| Molecular Formula | C17H15ClF3N5 |
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C17H15ClF3N5/c1-9-2-4-25(5-3-9)16-14(13-11(20)6-10(19)7-12(13)21)15(18)24-17-22-8-23-26(16)17/h6-9H,2-5H2,1H3 |
| Standard InChI Key | ASMNSUBMNZQTTG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=C(C(=NC3=NC=NN23)Cl)C4=C(C=C(C=C4F)F)F |
Introduction
# Triazolo[1,5-a]pyrimidine, 5-Chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-: A Comprehensive Review
The compound triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- (PubChem CID: 11158213) represents a structurally complex heterocyclic molecule with significant potential in medicinal chemistry. Characterized by its triazolo[1,5-a]pyrimidine core, this compound integrates multiple pharmacophoric elements, including a chlorinated pyrimidine ring, a trifluorophenyl group, and a 4-methylpiperidinyl substituent. Emerging evidence suggests its relevance in drug discovery, particularly as a kinase inhibitor or antiviral agent, though its full biological profile remains under investigation .
Table 1: Fundamental Chemical Properties
The trifluorophenyl group at position 6 enhances lipophilicity and metabolic stability, while the 4-methylpiperidinyl moiety at position 7 may contribute to target binding through steric and electronic effects . The chlorine atom at position 5 likely influences electron distribution across the heterocyclic core, potentially modulating interactions with enzymatic active sites .
Biological and Pharmacological Properties
Triazolo[1,5-a]pyrimidines are recognized for their kinase inhibitory activity. For example, structurally related analogs (e.g., compound 19 in PMC6394845) exhibit sub-μM IC₅₀ values against CDK-2, with improved selectivity over GSK-3β . The presence of a 2,4,6-trifluorophenyl group in the target compound suggests potential mimicry of ATP’s adenine ring, facilitating competitive binding at kinase ATP pockets.
Table 2: Hypothetical Biological Activity Based on Structural Analogs
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidinyl and trifluorophenyl groups to optimize potency and selectivity.
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In Vivo Pharmacokinetics: Assessment of bioavailability, half-life, and tissue distribution.
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Target Validation: High-throughput screening against kinase panels and viral targets to confirm mechanistic hypotheses.
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